molecular formula C₁₉H₁₅NO₈ B1663442 spb CAS No. 858128-57-1

spb

Cat. No.: B1663442
CAS No.: 858128-57-1
M. Wt: 385.3 g/mol
InChI Key: ZOMXGWWLJXRQKZ-UHFFFAOYSA-N
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Description

Sodium perborate (SPB) is an inorganic compound widely used as a bleaching agent in detergents and cleaning products. It is known for its ability to release hydrogen peroxide when dissolved in water, making it an effective oxidizing agent. Sodium perborate is available in various hydrate forms, typically as a tetrahydrate (NaBO₃·4H₂O) or monohydrate (NaBO₃·H₂O).

Scientific Research Applications

Sodium perborate has a wide range of applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the preparation of epoxides, aldehydes, and ketones.

    Biology: Employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential use in antimicrobial treatments due to its ability to release hydrogen peroxide.

    Industry: Widely used in the detergent industry as a bleaching agent and in the production of cleaning products.

Mechanism of Action

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound acts as a heterobifunctional crosslinking reagent . It contains two functional groups that can react with different types of molecules. One group, N-hydroxysuccinimide (NHS), is amine-reactive, allowing it to bind to primary amines present in proteins and other biomolecules. The other group, psoralen, is photoreactive. Upon exposure to ultraviolet (UV) light, psoralen covalently binds to DNA or RNA. This interaction leads to changes in the targeted cell, often resulting in cell death.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, it has been shown to inhibit calcium currents, which can impact various cellular processes that rely on calcium signaling . Additionally, the compound’s ability to crosslink DNA or RNA upon exposure to UV light can disrupt normal cellular functions and lead to cell death.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes, suggesting it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.

Result of Action

The compound’s action results in several molecular and cellular effects. Its ability to inhibit calcium currents can alter cellular functions that depend on calcium signaling . Furthermore, its capacity to crosslink DNA or RNA can disrupt normal cellular functions, often leading to cell death. In animal models, the compound has shown potent anticonvulsant properties, suggesting it may have potential therapeutic applications .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s photoreactive group, psoralen, requires exposure to UV light to crosslink DNA or RNA. Therefore, the compound’s efficacy may depend on the presence and intensity of UV light in the environment. Additionally, the compound’s stability and efficacy may be affected by storage conditions. For example, some similar compounds are recommended to be stored in an inert atmosphere and under -20°C .

Safety and Hazards

This product is not for human or veterinary use .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium perborate is synthesized by reacting sodium metaborate with hydrogen peroxide. The reaction typically occurs in an aqueous medium and can be represented by the following equation:

NaBO2+H2O2+3H2ONaBO34H2O\text{NaBO}_2 + \text{H}_2\text{O}_2 + 3\text{H}_2\text{O} \rightarrow \text{NaBO}_3 \cdot 4\text{H}_2\text{O} NaBO2​+H2​O2​+3H2​O→NaBO3​⋅4H2​O

Industrial Production Methods

In industrial settings, sodium perborate is produced by dissolving sodium metaborate in water and then adding hydrogen peroxide. The mixture is cooled to precipitate sodium perborate tetrahydrate, which is then filtered and dried. The production process is designed to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium perborate undergoes various chemical reactions, primarily oxidation reactions. It can act as an oxidizing agent in organic synthesis, converting alkenes to epoxides, alcohols to ketones, and sulfides to sulfoxides.

Common Reagents and Conditions

    Oxidation of Alkenes: Sodium perborate can oxidize alkenes to epoxides in the presence of acetic acid.

    Oxidation of Alcohols: It can convert primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.

    Oxidation of Sulfides: Sodium perborate can oxidize sulfides to sulfoxides and sulfones.

Major Products Formed

    Epoxides: Formed from the oxidation of alkenes.

    Aldehydes and Ketones: Formed from the oxidation of primary and secondary alcohols.

    Sulfoxides and Sulfones: Formed from the oxidation of sulfides.

Comparison with Similar Compounds

Similar Compounds

    Sodium percarbonate (Na₂CO₃·1.5H₂O₂): Another bleaching agent that releases hydrogen peroxide upon dissolution.

    Hydrogen peroxide (H₂O₂): A common oxidizing agent used in various applications.

    Sodium hypochlorite (NaOCl): A bleaching agent and disinfectant.

Uniqueness

Sodium perborate is unique in its ability to release hydrogen peroxide in a controlled manner, making it a safer and more stable alternative to hydrogen peroxide solutions. It also offers mild oxidation conditions, which are compatible with a wide range of functional groups in organic synthesis .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXGWWLJXRQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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